1-(3-Sulfanylphenyl)ethan-1-one
CAS No.: 3814-19-5
Cat. No.: VC8467094
Molecular Formula: C8H8OS
Molecular Weight: 152.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3814-19-5 |
|---|---|
| Molecular Formula | C8H8OS |
| Molecular Weight | 152.22 g/mol |
| IUPAC Name | 1-(3-sulfanylphenyl)ethanone |
| Standard InChI | InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 |
| Standard InChI Key | XWCOVMFKJYATHS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)S |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)S |
Introduction
1-(3-Sulfanylphenyl)ethan-1-one, also known as 3-(sulfanyl)acetophenone, is an organic compound with the molecular formula C8H8OS. It belongs to the class of thioethers, which are characterized by the presence of sulfur atoms bonded to carbon atoms. This compound is part of the broader category of sulfides and exhibits interesting chemical properties, making it a subject of research in various fields, including medicinal chemistry and materials science .
Synthesis Methods
The synthesis of 1-(3-Sulfanylphenyl)ethan-1-one can be achieved through several methodologies. A notable approach involves the reaction of 3-thiophenol with acetyl chloride or an equivalent acetylating agent under controlled conditions to ensure high yields and purity.
Synthetic Route:
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Starting Materials: 3-Thiophenol and acetyl chloride.
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Reaction Conditions: Controlled temperature and pressure to optimize yield.
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Product Purification: Techniques such as recrystallization or column chromatography may be employed.
Chemical Reactions and Applications
1-(3-Sulfanylphenyl)ethan-1-one can participate in various chemical reactions due to its functional groups. For example, oxidation using hydrogen peroxide in the presence of a catalyst can convert the sulfide into sulfoxide, enhancing its utility in medicinal chemistry.
Types of Reactions:
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Oxidation: Conversion to sulfoxide using hydrogen peroxide.
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Reduction: Potential reduction of the carbonyl group to form alcohols.
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Substitution: Possible substitution reactions involving the sulfanyl group.
Spectral Analysis and Purity Confirmation
The structure and purity of 1-(3-Sulfanylphenyl)ethan-1-one are confirmed using spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Scientific Uses and Research Findings
Research into 1-(3-Sulfanylphenyl)ethan-1-one continues to explore its potential applications across various fields. Its unique chemical properties make it a valuable compound for further study in medicinal chemistry and materials science .
Potential Applications:
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Medicinal Chemistry: Potential use in drug development due to its chemical reactivity.
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Materials Science: Utilization in the synthesis of novel materials with specific properties.
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